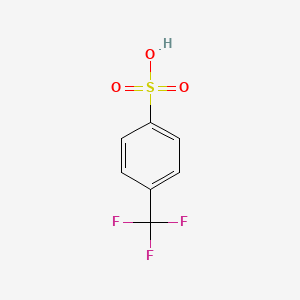

4-(trifluoromethyl)benzenesulfonic Acid

Description

Contextual Significance within Fluorinated Organic Chemistry

The significance of 4-(trifluoromethyl)benzenesulfonic acid in fluorinated organic chemistry stems from the profound influence of the trifluoromethyl group on the molecule's properties. The -CF₃ group is one of the most potent electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms. mdpi.comnih.gov This strong inductive effect significantly increases the Brønsted acidity of the sulfonic acid group, making it a "super Brønsted acid," a class of acids stronger than 100% sulfuric acid. chimia.ch Its enhanced acidity makes it an exceptionally efficient catalyst for a wide range of organic transformations that are typically catalyzed by strong acids. rsc.orgdu.edu

Furthermore, the trifluoromethyl group alters the molecule's physical properties. It enhances lipophilicity, which can improve solubility in organic solvents, a crucial factor for its use as a catalyst in non-aqueous reaction media. mdpi.com The carbon-fluorine bond is exceptionally strong, contributing to the high thermal and chemical stability of the -CF₃ group and, by extension, the entire molecule. mdpi.com This stability is a key advantage in industrial processes and demanding applications like electrochemical systems.

Comparison of Acidity for Selected Sulfonic Acids

The electron-withdrawing trifluoromethyl group significantly lowers the pKa value, indicating a substantial increase in acidity compared to non-fluorinated or alkyl-substituted analogues.

| Compound Name | pKa (estimated) | Key Substituent | Effect on Acidity |

|---|---|---|---|

| p-Toluenesulfonic acid | -2.8 | -CH₃ (Electron-donating) | Baseline |

| Benzenesulfonic acid | -6.5 umass.edu | -H (Neutral) | More acidic than toluenesulfonic acid |

| This compound | < -6.5 | -CF₃ (Strongly electron-withdrawing) | Significantly more acidic than benzenesulfonic acid |

| Trifluoromethanesulfonic acid (Triflic acid) | -14.7 | -CF₃ (Directly on sulfur) | Extremely strong acid, for comparison |

Evolution of Research in Trifluoromethyl-Substituted Arylsulfonic Acids

Research into trifluoromethyl-substituted arylsulfonic acids has evolved in tandem with the broader field of organofluorine chemistry. Early efforts, dating back to the 1930s, focused on establishing fundamental synthetic methodologies. A 1938 patent described the synthesis of trifluoromethyl-aryl-sulfonic acids by treating trifluoromethylaryls with sulfur trioxide, noting that common sulfonating agents like concentrated sulfuric acid were ineffective or led to decomposition of the trifluoromethyl group. google.com This early work laid the foundation for accessing these powerful acids.

The mid-20th century saw the commercialization of processes like electrochemical fluorination, which expanded the availability of various perfluorinated compounds, including precursors for sulfonic acids. 3fff.co.uk For many years, research was primarily concerned with the synthesis and basic characterization of these compounds. They were often utilized as intermediates for creating other chemical products, such as dyes and agrochemicals, where the trifluoromethyl group imparted desirable properties like stability and efficacy. google.com3fff.co.ukchemimpex.com

In recent decades, the focus has shifted dramatically towards harnessing the unique catalytic and material properties of these acids. The recognition of their strength as Brønsted acid catalysts has led to their application in a variety of organic reactions, including esterifications, acylations, and polymerizations. nih.govmdpi.com This shift reflects a broader trend in organic synthesis towards using highly active, metal-free catalysts for more efficient and selective transformations. chimia.ch

Current Research Frontiers and Unaddressed Questions for this compound

The current research landscape for this compound and its derivatives is vibrant and expanding into high-technology applications. Key frontiers include its use in materials science and electrochemistry.

One of the most promising areas is its application in electrochemical devices . Perfluorinated sulfonic acids (PFSAs) are critical components of proton-exchange membranes (PEMs) in fuel cells and are being explored as additives or core components in advanced batteries. acs.orgaip.orgmdpi.com Research indicates that fluorinated additives can form stable protective films on electrode surfaces, enhancing the performance and cycle life of high-voltage lithium-ion batteries. researchgate.net The robust nature and high ionic conductivity of the sulfonate group, combined with the stability of the trifluoromethylated aryl ring, make it an attractive candidate for developing next-generation electrolytes and ionomers. acs.orgnih.gov

In catalysis , researchers continue to explore its utility as a strong, recyclable, and lipophilic Brønsted acid catalyst. wikipedia.org Its application in flow chemistry, where catalysts are immobilized on solid supports, is an area of active investigation. Furthermore, its derivatives, such as 4-(trifluoromethyl)benzenesulfonates, are being utilized as counter-ions to tune the efficiency and reactivity of initiators in polymerization reactions, allowing for the synthesis of well-defined polymers. nih.gov

Despite progress, several unaddressed questions remain:

Mechanism in Electrochemical Systems: The precise mechanisms by which this compound and its derivatives contribute to the formation and stability of the solid-electrolyte interphase (SEI) in batteries are not fully understood.

Long-Term Stability: While known for their chemical robustness, the long-term stability and degradation pathways of these compounds under harsh electrochemical operating conditions over thousands of cycles need more thorough investigation. nih.gov

Sustainable Synthesis: Developing more cost-effective and environmentally benign synthetic routes remains a key challenge for broader industrial adoption. Current methods can require harsh reagents or complex procedures. google.com

Catalytic Scope: The full potential of this compound as a catalyst for new and challenging organic transformations has yet to be completely realized, particularly in the realm of asymmetric catalysis.

Current Research Applications of this compound & Derivatives

| Research Area | Specific Application | Key Research Finding |

|---|---|---|

| Polymer Chemistry | Counter-ion for polymerization initiators | 4-(trifluoromethyl)benzenesulfonate combines the stability of tosylate with an enhanced propagation rate comparable to triflate, improving control over polymer synthesis. nih.gov |

| Electrochemistry | Electrolyte additives / Ionomers | Perfluorinated sulfonic acid-based materials are critical for developing high-performance proton-exchange membranes and can create stable, high-adhesion interfaces in electrochemical devices. mdpi.comnih.gov |

| Organic Synthesis | Strong Brønsted acid catalyst | Strongly acidic catalysts like sulfonic acids are effective in various reactions, including carbon-carbon bond formation and acylations. du.edumdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H5F3O3S |

|---|---|

Molecular Weight |

226.17 g/mol |

IUPAC Name |

4-(trifluoromethyl)benzenesulfonic acid |

InChI |

InChI=1S/C7H5F3O3S/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H,11,12,13) |

InChI Key |

RLTPXEAFDJVHSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 4 Trifluoromethyl Benzenesulfonic Acid

Reactions of the Sulfonic Acid Functional Group

The sulfonic acid moiety (-SO₃H) is the primary site of reactivity in 4-(trifluoromethyl)benzenesulfonic acid under many conditions. Its chemistry is characterized by transformations that lead to the formation of more reactive intermediates, such as sulfonyl halides, or derivatives like esters and anhydrides. The strong electron-withdrawing nature of the para-trifluoromethyl group influences the reactivity of the sulfonic acid group, primarily by affecting the acidity and the electrophilicity of the sulfur atom.

The conversion of this compound to its corresponding sulfonyl halides is a fundamental transformation that opens pathways to a variety of other derivatives. Similarly, the formation of the anhydride (B1165640) represents the dehydration of the acid.

Sulfonyl Halides: 4-(Trifluoromethyl)benzenesulfonyl chloride is a key synthetic intermediate prepared from the parent sulfonic acid. The reaction is typically achieved by treating the sulfonic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The mechanism involves the conversion of the hydroxyl group of the sulfonic acid into a better leaving group, followed by nucleophilic attack by the chloride ion.

With Thionyl Chloride: C₇H₅F₃O₃S + SOCl₂ → C₇H₄ClF₃O₂S + SO₂ + HCl

With Phosphorus Pentachloride: C₇H₅F₃O₃S + PCl₅ → C₇H₄ClF₃O₂S + POCl₃ + HCl

These reagents are effective for producing the sulfonyl chloride, which is a versatile precursor for sulfonamides and sulfonate esters. wikipedia.org

Anhydrides: The formation of a sulfonic anhydride involves the removal of one molecule of water from two molecules of the sulfonic acid. This dehydration is typically accomplished using a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅). wikipedia.orgresearchgate.net The reaction for this compound can be represented as:

2 C₇H₅F₃O₃S + P₂O₅ → (C₇H₄F₃O₂S)₂O + 2 HPO₃

The resulting 4-(trifluoromethyl)benzenesulfonic anhydride is a highly reactive sulfonating agent.

| Target Product | Reagent | Byproducts | Reference |

|---|---|---|---|

| 4-(Trifluoromethyl)benzenesulfonyl chloride | Thionyl chloride (SOCl₂) | SO₂, HCl | wikipedia.org |

| 4-(Trifluoromethyl)benzenesulfonyl chloride | Phosphorus pentachloride (PCl₅) | POCl₃, HCl | wikipedia.org |

| 4-(Trifluoromethyl)benzenesulfonic anhydride | Phosphorus pentoxide (P₂O₅) | Metaphosphoric acid (HPO₃) | wikipedia.orgnih.gov |

Esterification: The direct esterification of sulfonic acids with alcohols is generally not a facile process. A more common and efficient method involves a two-step procedure where the sulfonic acid is first converted to the more reactive sulfonyl chloride. This intermediate then readily reacts with an alcohol or phenol (B47542) in the presence of a base (like pyridine) to form the corresponding sulfonate ester.

Activation: C₇H₅F₃O₃S + SOCl₂ → C₇H₄ClF₃O₂S

Esterification: C₇H₄ClF₃O₂S + R-OH + Base → C₇H₄F₃O₃S-R + Base·HCl

This method is widely applicable for synthesizing a broad range of sulfonate esters. Direct methods for esterification exist, such as reacting the sulfonic acid with an ester of phosphoric acid, but these are less common. nih.gov

Condensation Reactions: In the context of sulfonic acids, condensation reactions typically refer to processes where the sulfonic acid group reacts with another functional group, resulting in the formation of a new bond and the elimination of a small molecule, usually water. The most prominent example is the self-condensation to form an anhydride, as discussed previously. Another key example is the reaction with alcohols to form esters, which can also be viewed as a condensation reaction. Reactions with other functional groups, such as the condensation of related sulfonamides with aldehydes, proceed via different mechanisms not directly involving the free sulfonic acid. libretexts.org

Nucleophilic Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring of this compound is significantly electron-deficient due to the powerful inductive and resonance electron-withdrawing effects of the trifluoromethyl (-CF₃) and sulfonic acid (-SO₃H) groups. This electron deficiency deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SₙAr).

In an ipso-substitution, the incoming nucleophile attacks the carbon atom that is already bonded to a substituent, in this case, the sulfonic acid group. The -SO₃H group (or more accurately, the sulfonate group, -SO₃⁻) can act as a leaving group, particularly when the aromatic ring is sufficiently activated by other electron-withdrawing substituents. acs.org

The mechanism for the SₙAr reaction proceeds via an addition-elimination pathway. wikipedia.org

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the ipso-carbon (C-1), which bears the sulfonic acid group. This attack is facilitated by the electron-poor nature of the ring. This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. ic.ac.ukmasterorganicchemistry.com

Stabilization of Intermediate: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and is further stabilized by the strongly electron-withdrawing -CF₃ group at the para position.

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the sulfonate group (-SO₃⁻) as the leaving group.

This pathway allows for the displacement of the sulfonic acid group by a variety of nucleophiles, such as amines, alkoxides, and carbanions derived from active methylene (B1212753) compounds. acs.org For instance, the reaction of a sufficiently activated benzenesulfonic acid with diethyl malonate in the presence of a base can lead to C-C bond formation via ipso-substitution of the sulfonic acid group. acs.org

Reaction Kinetics: The rate of SₙAr reactions is highly dependent on several factors:

Strength of the Nucleophile: Stronger nucleophiles generally lead to faster reaction rates.

Ring Activation: The presence and position of electron-withdrawing groups are crucial. The para-trifluoromethyl group in the target molecule provides strong activation, stabilizing the anionic Meisenheimer complex intermediate and thus lowering the activation energy of the first, rate-determining step. masterorganicchemistry.com

Kinetic studies on analogous systems, such as the reactions of aryl benzenesulfonates with amines, support a stepwise mechanism where the C-O bond scission (analogous to C-S scission in ipso-substitution) occurs through a rate-limiting formation of a Meisenheimer-type intermediate. nih.gov

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (SₑAr) on the this compound ring is significantly disfavored due to the presence of two powerful electron-withdrawing groups. Both the sulfonic acid (-SO₃H) and trifluoromethyl (-CF₃) groups are strongly deactivating and act as meta-directors. libretexts.org

When an electrophilic substitution reaction is forced to occur under harsh conditions (e.g., nitration with a nitrating mixture), the regioselectivity is determined by the combined directing effects of the existing substituents.

The -SO₃H group at C-1 directs incoming electrophiles to the C-3 and C-5 positions (meta).

The -CF₃ group at C-4 directs incoming electrophiles to the C-2 and C-6 positions (meta to its own position).

Therefore, the potential sites for electrophilic attack are the C-2 (and C-6) and C-3 (and C-5) positions. The substitution pattern is a result of competing directing effects.

| Position of Attack | Relation to -SO₃H | Relation to -CF₃ | Stability of Arenium Ion Intermediate |

|---|---|---|---|

| C-2 / C-6 | ortho | meta | Highly destabilized. One resonance structure places the positive charge adjacent to the C-1 bearing the -SO₃H group. |

| C-3 / C-5 | meta | ortho | Highly destabilized. One resonance structure places the positive charge adjacent to the C-4 bearing the -CF₃ group. |

In both potential pathways (meta to one group and ortho to the other), the positive charge in the arenium ion intermediate (Wheland intermediate) is placed adjacent to one of the strongly electron-withdrawing groups in one of the resonance structures. This is a highly destabilizing effect. However, attack at the C-3/C-5 position is generally considered the least unfavorable pathway. This is because the resonance structures for this intermediate avoid placing the positive charge directly on the carbons attached to the deactivating groups (C-1 and C-4). The formation of any product is expected to be slow and require forcing conditions. libretexts.org

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₇H₅F₃O₃S |

| 4-(Trifluoromethyl)benzenesulfonyl chloride | C₇H₄ClF₃O₂S |

| 4-(Trifluoromethyl)benzenesulfonic anhydride | (C₇H₄F₃O₂S)₂O |

| Diethyl malonate | C₇H₁₂O₄ |

| Phosphorus pentachloride | PCl₅ |

| Phosphorus pentoxide | P₂O₅ |

| Phosphoryl chloride | POCl₃ |

| Pyridine (B92270) | C₅H₅N |

| Thionyl chloride | SOCl₂ |

Influence of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl (-CF₃) group is a potent modulator of aromatic reactivity, primarily due to its strong electron-withdrawing nature. nih.govtcichemicals.com This influence stems from the high electronegativity of the fluorine atoms, which creates a strong inductive effect (-I) that pulls electron density away from the aromatic ring. nih.govminia.edu.eg This deactivation makes the benzene ring less susceptible to electrophilic aromatic substitution (EAS) reactions compared to unsubstituted benzene. minia.edu.eg

The -CF₃ group is classified as a strongly deactivating group and a meta-director for electrophilic aromatic substitution. minia.edu.eg The deactivating nature arises because the group withdraws electron density from the entire ring, making it less nucleophilic and therefore less reactive towards electrophiles. The meta-directing effect can be understood by examining the stability of the carbocation intermediates (arenium ions or sigma complexes) formed during the reaction. When an electrophile attacks at the ortho, meta, or para position relative to the -CF₃ group, resonance structures can be drawn for the resulting intermediate.

For ortho and para attack, one of the resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing -CF₃ group. This arrangement is highly destabilized due to the powerful inductive pull of the -CF₃ group, making these intermediates less favorable. In contrast, for meta attack, the positive charge is never placed on the carbon atom bearing the -CF₃ group. The positive charge is distributed across other carbons in the ring, resulting in a more stable, albeit still destabilized, intermediate compared to the ortho and para isomers. Consequently, the transition state leading to the meta product has a lower activation energy, and the meta-substituted product is formed preferentially.

The electronic effect of the trifluoromethyl group can be quantified using Hammett constants. These constants measure the electron-donating or electron-withdrawing ability of a substituent. The trifluoromethyl group has a positive Hammett sigma (σ) value, indicating its electron-withdrawing character. researchgate.netwikipedia.org Specifically, the σₚ⁺ value, which is used for reactions involving the formation of a positive charge that can be delocalized into the ring, is significantly positive for the -CF₃ group. researchgate.net

| Substituent Group | Hammett Constant (σₚ⁺) | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| -CF₃ | +0.612 | Strongly Electron-Withdrawing | Strongly Deactivating |

| -NO₂ | +0.79 | Strongly Electron-Withdrawing | Strongly Deactivating |

| -Cl | +0.114 | Weakly Electron-Withdrawing | Weakly Deactivating |

| -CH₃ | -0.311 | Weakly Electron-Donating | Weakly Activating |

| -OH | -0.92 | Strongly Electron-Donating | Strongly Activating |

Interestingly, while the trifluoromethyl group is known for its inductive electron withdrawal, some advanced studies using point-charge analysis of core binding energy shifts have suggested that the -CF₃ group may actually donate a small amount of electron density to the benzene ring itself. acs.org However, the dominant chemical effect observed in reactions is the powerful inductive withdrawal, which creates a strong positive potential on the adjacent carbon atom and deactivates the ring toward electrophiles. acs.org

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the detailed mechanistic pathways and transition states of chemical reactions involving compounds like this compound. rsc.org While specific computational studies focusing exclusively on the sulfonation of trifluoromethylbenzene are not extensively documented in readily available literature, the mechanisms can be inferred from studies on benzene sulfonation and the known electronic effects of the -CF₃ group.

The sulfonation of aromatic rings is a classic electrophilic aromatic substitution reaction. chemistrysteps.com The electrophile is typically sulfur trioxide (SO₃) or its protonated form, ⁺SO₃H, which is present in fuming sulfuric acid. libretexts.orglibretexts.org Ab initio molecular dynamics simulations on the sulfonation of unsubstituted benzene have provided deep insights into the reaction pathway. nih.gov These studies have challenged the traditional two-step arenium ion mechanism and proposed alternative, lower-energy concerted pathways. nih.gov

One key finding from computational studies is that the reaction may proceed via a concerted pathway involving two molecules of SO₃, which form a cyclic transition state with the benzene ring. nih.gov This pathway avoids the formation of a high-energy arenium ion intermediate. The reaction involves the simultaneous attack of the benzene π-system on one SO₃ molecule and the transfer of a proton from the ring to the second SO₃ molecule. nih.gov

| Reaction Pathway | Number of SO₃ Molecules | Key Feature | Computational Finding |

|---|---|---|---|

| Traditional Arenium Ion Mechanism | 1 | Formation of a distinct σ-complex intermediate. | Considered a high-energy pathway. |

| Concerted Cyclic Mechanism | 2 | Cyclic transition state involving two SO₃ molecules. | Confirmed as a low-energy pathway by ab initio simulations. nih.gov |

| Solvent-Assisted Mechanism | 2 SO₃ + 1 Solvent | In complexing solvents (e.g., CH₃NO₂), a solvent molecule can participate in the transition state. | Proposed as an alternative pathway in specific solvents. nih.gov |

For this compound, the presence of the strongly electron-withdrawing -CF₃ group would significantly influence the energy landscape of these reaction pathways. In the context of desulfonation (the reverse reaction), the initial step is the protonation of the ring. chemistrysteps.com The -CF₃ group would destabilize the resulting arenium ion, making the protonation step more difficult and thus increasing the activation energy for desulfonation compared to benzenesulfonic acid.

Computational methods like Density Functional Theory (DFT) would be employed to model these effects. By calculating the energies of reactants, transition states, and products, a detailed reaction coordinate diagram can be constructed. This would allow for the quantitative determination of activation barriers for sulfonation at the meta position versus the ortho/para positions, providing a theoretical basis for the observed regioselectivity. The calculations would also model the geometry of the transition states, showing how the C-S bond is formed and the C-H bond is broken, and how the -CF₃ group influences the electronic distribution within these critical structures.

Derivatization and Functionalization Strategies of 4 Trifluoromethyl Benzenesulfonic Acid

Synthesis of 4-(Trifluoromethyl)benzenesulfonamide (B1329364) Derivatives

The preparation of 4-(trifluoromethyl)benzenesulfonamide and its derivatives is a cornerstone of medicinal and agricultural chemistry, leveraging the unique properties imparted by the trifluoromethyl group to enhance biological activity and metabolic stability. wikipedia.org The primary route to these compounds involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with a variety of primary and secondary amines.

The key intermediate, 4-(trifluoromethyl)benzenesulfonyl chloride, is typically synthesized by the chlorination of 4-(trifluoromethyl)benzenesulfonic acid using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). guidechem.com This sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic attack by amines. The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct. rsc.orgresearchgate.net

The versatility of this method allows for the synthesis of a wide array of N-substituted 4-(trifluoromethyl)benzenesulfonamides. The reaction is compatible with various amine substrates, including anilines, and aliphatic and heterocyclic amines, providing good to excellent yields. rsc.org For instance, the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with aniline (B41778) yields N-phenyl-4-(trifluoromethyl)benzenesulfonamide.

Table 1: Examples of 4-(Trifluoromethyl)benzenesulfonamide Derivatives from 4-(Trifluoromethyl)benzenesulfonyl Chloride

| Amine Reactant | Product |

| Ammonia | 4-(Trifluoromethyl)benzenesulfonamide |

| Aniline | N-phenyl-4-(trifluoromethyl)benzenesulfonamide |

| Diethylamine | N,N-diethyl-4-(trifluoromethyl)benzenesulfonamide |

| Piperidine | 1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidine |

Preparation of 4-(Trifluoromethyl)benzenesulfonate Esters

4-(Trifluoromethyl)benzenesulfonate esters, also known as fluorylates, are valuable intermediates in organic synthesis, often utilized as leaving groups in nucleophilic substitution reactions. Their preparation is most commonly achieved through the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with alcohols in the presence of a base, such as pyridine (B92270) or triethylamine, to sequester the HCl generated.

This esterification can be applied to a wide range of alcohols, including primary, secondary, and phenolic hydroxyl groups. For example, treatment of phenol (B47542) with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of pyridine affords phenyl 4-(trifluoromethyl)benzenesulfonate. The synthesis of benzosiloxaboroles bearing a 4-(trifluoromethyl)benzenesulfonate moiety has been reported, showcasing the application of this synthetic strategy to more complex molecules. rsc.org

Table 2: Synthesis of 4-(Trifluoromethyl)benzenesulfonate Esters

| Alcohol Reactant | Base | Product |

| Methanol | Pyridine | Methyl 4-(trifluoromethyl)benzenesulfonate |

| Phenol | Pyridine | Phenyl 4-(trifluoromethyl)benzenesulfonate |

| Isopropanol | Triethylamine | Isopropyl 4-(trifluoromethyl)benzenesulfonate |

Development of 4-(Trifluoromethyl)benzenesulfonohydrazide and its Chemical Transformations.enamine.net

4-(Trifluoromethyl)benzenesulfonohydrazide is a stable and versatile reagent in organic synthesis. enamine.net It is particularly useful for the introduction of the 4-(trifluoromethyl)benzenesulfonyl group into various organic molecules.

Sulfonylation of Activated Alkenes.enamine.net

4-(Trifluoromethyl)benzenesulfonohydrazide serves as an efficient reagent for the sulfonylation of activated alkenes. enamine.net This reaction typically proceeds under mild conditions and can be performed in environmentally friendly solvents like water, leading to the formation of mono-substituted ethyl sulfones with high efficiency. enamine.net This method is valued for its broad substrate compatibility. enamine.net

Generation of Thiosulfonates and Disulfides.enamine.net

In the presence of hypervalent iodine reagents, 4-(trifluoromethyl)benzenesulfonohydrazide can be converted into thiosulfonates and symmetrical disulfides. enamine.net This transformation provides a convenient route to these important sulfur-containing functional groups. enamine.net

Formation of Organosulfur Compounds, including Arylthioethersguidechem.com

The sulfonic acid group of this compound and its derivatives can be displaced by nucleophiles, enabling the formation of various organosulfur compounds. A notable example is the synthesis of arylthioethers through an ipso nucleophilic substitution reaction. Specifically, 2-nitro-4-(trifluoromethyl)benzenesulfonic acid reacts with various thiols to yield the corresponding arylthioethers. researchgate.net This transition-metal-free coupling process is an efficient method for constructing C-S bonds. researchgate.net

Exploration of C-H Functionalization and Directed Metalation Strategies

Direct functionalization of the aromatic C-H bonds of the 4-(trifluoromethyl)benzenesulfonyl core offers an atom-economical approach to more complex derivatives. Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization. In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org

For derivatives of this compound, the sulfonamide and protected phenol moieties can act as effective DMGs. For instance, the ortho-lithiation of 2-substituted 4-(trifluoromethyl)phenols, where the hydroxyl group is protected as a tetrahydropyranyl (THP) ether, has been demonstrated. researchgate.net The OTHP group is a superior directing group compared to the trifluoromethyl group, ensuring selective deprotonation at the position ortho to the oxygen functionality. researchgate.net The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

Applications of 4 Trifluoromethyl Benzenesulfonic Acid in Organic Synthesis and Catalysis

Utilization as a Strong Acid Catalyst in Various Organic Transformations

The strong electron-withdrawing trifluoromethyl group significantly increases the acidity of the sulfonic acid moiety, making 4-(trifluoromethyl)benzenesulfonic acid a highly effective Brønsted acid catalyst. This enhanced acidity allows it to catalyze a range of organic transformations, often under milder conditions or with greater efficiency than its non-fluorinated counterparts. Its catalytic activity is comparable to that of trifluoromethanesulfonic acid (TfOH), which is recognized as a superior catalyst for acylation and esterification reactions. mdpi.com

The acid's high thermal stability and resistance to decomposition are also advantageous properties for a catalyst. mdpi.com It can be employed in reactions such as esterification, where it efficiently promotes the condensation of carboxylic acids and alcohols. For instance, in reactions involving various benzoic acid derivatives and alcohols, sulfonic acids have demonstrated high catalytic activity, achieving excellent conversion rates with only small catalytic amounts. mdpi.com It is also effective in C-acylation reactions, such as the Friedel-Crafts acylation, to produce aromatic ketones.

Table 1: Representative Acid-Catalyzed Reactions This table is illustrative of reactions where strong sulfonic acids are used as catalysts.

| Reaction Type | Substrate 1 | Substrate 2 | Product Type | Catalyst Role |

|---|---|---|---|---|

| Esterification | Carboxylic Acid | Alcohol | Ester | Protonates the carbonyl oxygen, activating the carboxylic acid. |

| Friedel-Crafts Acylation | Arene | Acyl Halide/Anhydride (B1165640) | Aryl Ketone | Acts as a strong Brønsted acid catalyst to activate the acylating agent. |

| Cyclic Acylalkylation | Thiophenol | Alkenyl Carboxylic Acid | Thiochroman-4-one | Promotes intramolecular cyclization and acylation. mdpi.com |

Role as a Leaving Group Precursor in Synthetic Methodologies

When this compound is converted into its corresponding ester, a 4-(trifluoromethyl)benzenesulfonate, it forms a highly effective leaving group for nucleophilic substitution and elimination reactions. This group, sometimes referred to as a "fluorylate," is comparable in reactivity to other well-known sulfonate leaving groups like tosylates and triflates. researchgate.net

A key application is in cationic ring-opening polymerization (CROP), where initiators bearing a 4-(trifluoromethyl)benzenesulfonate counter-ion have shown significant advantages. researchgate.net Research has demonstrated that this "fluorylate" group combines the high stability of the tosylate group with an enhanced propagation rate that is comparable to the highly reactive triflate group. researchgate.net This balance makes it an excellent choice for producing well-defined polymers with controlled molecular weights and functionalities. researchgate.net The non-nucleophilic nature of the nonaflate group, a similar perfluorinated sulfonate, is a critical requirement for any functional group displaced in reactions like benzyne (B1209423) generation, a property shared by 4-(trifluoromethyl)benzenesulfonate. acs.org

Table 2: Comparison of Sulfonate Leaving Groups in Cationic Polymerization

| Leaving Group | Precursor Acid | Stability | Propagation Rate | Key Advantage |

|---|---|---|---|---|

| Tosylate (OTs) | p-Toluenesulfonic acid | High | Moderate | Stable and widely used. |

| Triflate (OTf) | Trifluoromethanesulfonic acid | Moderate | Very Fast | Highly reactive, fast propagation. researchgate.net |

| Fluorylate (OTfPh) | this compound | High | Fast | Combines the stability of tosylate with a propagation rate similar to triflate. researchgate.net |

Employment as a Building Block for Complex Fluorinated Molecules

The incorporation of fluorine or fluorine-containing groups into organic molecules is a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. fluorochem.co.ukbiesterfeld.nosigmaaldrich.com The trifluoromethyl group (-CF3) in particular is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity. sigmaaldrich.combeilstein-journals.org Consequently, this compound and its derivatives serve as valuable building blocks for introducing the trifluoromethylphenyl moiety into larger, more complex structures.

This structural unit is found in a variety of biologically active compounds. For example, hydrazones derived from 4-(trifluoromethyl)benzohydrazide (synthesized from the corresponding acid) have been investigated as potential inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative disease research. nih.gov The synthesis of these complex molecules often begins with a foundational structure like 4-(trifluoromethyl)benzoic acid or its derivatives, highlighting the role of these compounds as key synthetic intermediates. nih.gov The strategic placement of the trifluoromethyl group on the aromatic ring can significantly alter the reactivity, stability, and bioavailability of the final molecule. fluorochem.co.uk

Application of 4-(Trifluoromethyl)benzenesulfonohydrazide as a Reagent in Sustainable Synthesis

4-(Trifluoromethyl)benzenesulfonohydrazide, a direct derivative of the parent sulfonic acid, has been identified as a versatile and environmentally friendly reagent. enamine.net Its use aligns with the principles of green chemistry by enabling reactions under mild, often catalyst-free or metal-free conditions. enamine.net

A notable application is in the sulfonylation of activated alkenes. Research has shown that this reagent can efficiently synthesize mono-substituted ethyl sulfones in water, a green solvent. enamine.net This method features broad substrate compatibility and high efficiency without the need for a catalyst. enamine.net Furthermore, 4-(trifluoromethyl)benzenesulfonohydrazide is stable, easy to handle, and compatible with both aqueous and organic solvents, making it a practical choice for sustainable organic synthesis. enamine.net It can also be used with hypervalent iodine reagents to generate thiosulfonates and symmetrical disulfides. enamine.net

Table 3: Sustainable Reactions Using 4-(Trifluoromethyl)benzenesulfonohydrazide

| Reaction | Substrate | Solvent | Conditions | Product | Sustainability Feature |

|---|---|---|---|---|---|

| Sulfonylation | Activated Alkenes | Water | Catalyst-Free | Mono-substituted Ethyl Sulfones | Use of water as a solvent; catalyst-free conditions. enamine.net |

| Thiosulfonate Synthesis | - | Organic Solvent | Hypervalent Iodine Reagent | Thiosulfonates | Avoids use of heavy metal catalysts. enamine.net |

Development of Chiral this compound Derivatives for Asymmetric Catalysis

Chiral Brønsted acids are powerful catalysts for enantioselective organic synthesis, creating a chiral environment to control the stereochemical outcome of a reaction. nih.gov The development of chiral sulfonic acids is an expanding area of research aimed at broadening the spectrum of available Brønsted acid catalysts. nih.gov

While the synthesis of a specific chiral version of this compound is a specialized goal, the principles for creating such catalysts are well-established. Strategies often involve attaching the sulfonic acid group to a scaffold possessing axial or central chirality, such as a BINOL or benzoimidazolylnaphthalene framework. nih.govnih.gov The introduction of a trifluoromethyl group onto the chiral backbone of such a catalyst would be expected to significantly increase its acidity, potentially leading to higher reactivity and novel catalytic applications. The development of such catalysts could provide access to diverse chiral trifluoromethyl-containing molecules, which are highly sought after in medicinal chemistry. nih.gov The rational design of these chiral catalysts is crucial for advancing asymmetric transformations.

Advanced Spectroscopic and Structural Characterization of 4 Trifluoromethyl Benzenesulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-(trifluoromethyl)benzenesulfonic acid. Analysis through ¹H, ¹³C, and ¹⁹F NMR provides specific data on the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: In the proton NMR spectrum, the aromatic protons of the para-substituted benzene (B151609) ring typically appear as a set of two doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-withdrawing sulfonyl group are expected to be deshielded and resonate at a higher chemical shift (downfield) compared to the protons ortho to the trifluoromethyl group. For a structurally similar compound, 4-(trifluoromethyl)benzyl methanesulfonate (B1217627), the aromatic protons are observed as two doublets at 7.68 ppm and 7.54 ppm. beilstein-journals.org A predicted spectrum for the simpler benzenesulfonic acid shows aromatic protons in the range of 7.5 to 8.0 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. The carbon atom attached to the sulfonic acid group (C-S) is expected to be significantly downfield. The trifluoromethyl group's carbon will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the nature of the substituent.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single sharp signal is expected for the -CF₃ group, as the three fluorine atoms are chemically equivalent. The chemical shift of this peak provides a sensitive probe of the electronic environment of the trifluoromethyl group. In related compounds like 4-(trifluoromethyl)benzyl methanesulfonate and 1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene, the ¹⁹F signal for the Ar-CF₃ group appears around -62.7 to -62.8 ppm. beilstein-journals.orgrsc.org

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H (Aromatic) | ~7.8-8.2 | d | Protons ortho to -SO₃H |

| ¹H (Aromatic) | ~7.6-7.8 | d | Protons ortho to -CF₃ |

| ¹⁹F (-CF₃) | ~ -63 | s | Based on analogous compounds beilstein-journals.orgrsc.org |

| ¹³C (C-S) | >140 | s | Expected downfield shift |

| ¹³C (C-CF₃) | ~130-135 | q | Coupling with fluorine atoms |

| ¹³C (-CF₃) | ~124 | q | Large C-F coupling constant |

Vibrational Spectroscopy (FT-IR, Raman) Studies

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups and characterize the bonding within the molecule.

FT-IR Spectroscopy: The FT-IR spectrum of an aromatic sulfonic acid is characterized by several key absorption bands. For p-toluenesulfonic acid, a similar compound, characteristic peaks are observed for the S=O stretching vibrations, typically in the 1250-1120 cm⁻¹ (asymmetric) and 1080-1010 cm⁻¹ (symmetric) regions. nist.gov The O-H stretching of the sulfonic acid group gives a broad absorption band in the 3500-2500 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations of the benzene ring are found in the 1600-1450 cm⁻¹ range. The C-F stretching vibrations of the trifluoromethyl group are expected to produce strong bands, typically in the 1350-1100 cm⁻¹ region, which may overlap with the S=O stretching bands.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the sulfonate group (-SO₃) is expected to give a strong Raman signal. The aromatic ring vibrations also produce characteristic Raman bands. For benzenesulfonic acid and p-toluenesulfonic acid dissolved in DMSO, a complex band around 1124 cm⁻¹ has been analyzed to study acid dissociation. wikipedia.org

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (Sulfonic Acid) | 3500-2500 (broad) | - |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| S=O Asymmetric Stretch | 1250-1120 | - |

| C-F Stretch | 1350-1100 (strong) | - |

| S=O Symmetric Stretch | 1080-1010 | ~1050 (strong) |

| C-S Stretch | ~700 | ~700 |

Mass Spectrometry (MS) Techniques (e.g., LC-MS, GC-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

LC-MS: Liquid Chromatography-Mass Spectrometry is well-suited for the analysis of non-volatile and thermally labile compounds like sulfonic acids. researchgate.net Using electrospray ionization (ESI) in negative ion mode, this compound would be expected to show a prominent ion for the deprotonated molecule [M-H]⁻. Tandem MS (MS/MS) experiments on this ion would reveal characteristic fragmentation patterns. A common fragmentation pathway for aromatic sulfonates is the loss of a sulfur dioxide molecule (SO₂), which has a mass of 64 Da. nih.govaaqr.org Another potential fragmentation is the cleavage of the C-S bond.

GC-MS: Gas Chromatography-Mass Spectrometry is generally not suitable for the direct analysis of highly polar and non-volatile sulfonic acids. acs.org However, analysis can be performed after a derivatization step to convert the sulfonic acid into a more volatile ester or other derivative. researchgate.netgcms.cz For example, methylation would produce methyl 4-(trifluoromethyl)benzenesulfonate, which is more amenable to GC analysis. The resulting mass spectrum would correspond to the derivative rather than the parent acid.

| Technique | Ionization Mode | Expected Parent Ion (m/z) | Major Expected Fragment Ions (m/z) |

|---|---|---|---|

| LC-MS | ESI (-) | 225 [M-H]⁻ | 161 ([M-H-SO₂]⁻), 145 ([M-H-SO₃]⁻) |

| GC-MS (after methylation) | EI (+) | 240 [M]⁺ (as methyl ester) | Fragments of the methyl ester derivative |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While no specific crystal structure for this compound has been found in the searched literature, studies on related sulfonic acid salts provide insight into the expected structural features. researchgate.net

A crystallographic study would confirm the geometry of the benzene ring and the tetrahedral arrangement around the sulfur atom of the sulfonate group. It would also reveal key bond lengths and angles, such as the C-S, S-O, and C-F bond distances. Furthermore, the analysis would elucidate the intermolecular interactions, particularly the hydrogen bonding network involving the acidic proton of the sulfonic acid group. In the solid state, sulfonic acids often form strong hydrogen bonds, leading to the formation of dimers or extended polymeric structures.

Chromatographic Analysis (HPLC, UPLC) for Purity and Quantitative Determination

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for separating, quantifying, and assessing the purity of this compound.

HPLC/UPLC Methods: Reversed-phase HPLC is a common method for analyzing aromatic sulfonic acids. helixchrom.comhelixchrom.com A C18 column is typically used with a mobile phase consisting of an aqueous buffer (often with an acidic pH to suppress ionization) and an organic modifier like acetonitrile (B52724) or methanol. ekb.eg Due to the high polarity of sulfonic acids, ion-pair chromatography or the use of mixed-mode columns that offer both reversed-phase and anion-exchange retention mechanisms can provide improved retention and peak shape. helixchrom.com UPLC, with its use of sub-2 µm particles, offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and increased sensitivity. waters.com

Detection is typically achieved using a UV detector, as the benzene ring provides strong chromophoric activity. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations. These chromatographic methods are crucial for quality control, allowing for the accurate determination of the purity of this compound and the quantification of any related impurities.

| Parameter | Typical Condition |

|---|---|

| Technique | Reversed-Phase HPLC/UPLC helixchrom.comwaters.com |

| Stationary Phase | C18 or Mixed-Mode (e.g., RP/Anion-Exchange) helixchrom.com |

| Mobile Phase | Acidified Water/Acetonitrile or Methanol Gradient ekb.eg |

| Detection | UV (e.g., at 220 or 254 nm) researchgate.netwaters.com |

| Purpose | Purity assessment, quantitative analysis |

Theoretical and Computational Investigations of 4 Trifluoromethyl Benzenesulfonic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density of a system, DFT can accurately predict various electronic parameters. For 4-(trifluoromethyl)benzenesulfonic acid, calculations are typically performed using a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. biointerfaceresearch.com Such calculations yield fundamental insights into the molecule's reactivity and electronic behavior.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. biointerfaceresearch.com A smaller gap suggests the molecule is more easily excitable and more chemically reactive. biointerfaceresearch.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's electronic characteristics. These descriptors help in understanding the correlation between chemical parameters and the molecule's activity. ekb.eg

Table 1: Calculated Electronic Properties of a Representative Aromatic Compound using DFT (Note: This table is illustrative of typical DFT outputs for aromatic compounds with similar functional groups, based on methodologies described in the literature.) biointerfaceresearch.comekb.eg

| Parameter | Symbol | Typical Calculated Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -8.55 | Energy of the outermost electron orbital; related to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.51 | Energy of the lowest empty electron orbital; related to electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 7.04 | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential | I | 8.55 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | A | 1.51 | The energy released when an electron is added to the molecule. |

| Global Hardness | η | 3.52 | Measures resistance to change in electron distribution or charge transfer. |

| Chemical Potential | μ | -5.03 | Represents the escaping tendency of electrons from an equilibrium system. |

| Global Electrophilicity Index | ω | 3.59 | Measures the propensity of a species to accept electrons. |

Calculations are typically performed at the B3LYP/6-311++G(d,p) level of theory. biointerfaceresearch.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can reveal its conformational preferences and the dynamic nature of its interactions with surrounding molecules, such as solvents or other solutes. mdpi.comnih.gov

The process involves setting up a simulation box containing the molecule of interest and a defined number of solvent molecules. mdpi.com The system is then subjected to energy minimization to remove unfavorable contacts, followed by an equilibration phase where temperature and pressure are stabilized. nih.gov Finally, a production run is performed, during which the trajectory (positions and velocities of all atoms) is recorded. beilstein-journals.org

Analysis of the MD trajectory for this compound would focus on:

Conformational Analysis : The rotational freedom around the C-S and C-C(F3) bonds allows for different spatial arrangements of the sulfonic acid and trifluoromethyl groups relative to the benzene (B151609) ring. MD simulations can quantify the relative populations and energy barriers of these different conformers in a solution environment. mdpi.com

Intermolecular Interactions : Simulations can characterize the interactions between the solute and solvent molecules. For instance, in an aqueous solution, the simulation would detail the formation and dynamics of the hydration shell around the polar sulfonic acid group and the more hydrophobic trifluoromethyl-substituted phenyl ring. nih.gov This provides insights into solvation processes and the compound's behavior in solution. mdpi.com

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods, particularly DFT, are widely used to predict the spectroscopic signatures of molecules, which can then be compared with experimental data for validation and interpretation. researchgate.netdntb.gov.ua

Vibrational Spectroscopy (IR and Raman) : DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. researchgate.net For this compound, this would involve calculating the frequencies corresponding to the stretching and bending modes of its functional groups, such as the S=O and O-H stretches of the sulfonic acid group, C-F stretches of the trifluoromethyl group, and various vibrations of the benzene ring. Comparing the calculated spectrum with experimental FT-IR and Raman spectra helps in assigning the observed peaks to specific molecular motions. researchgate.net

UV-Visible Spectroscopy : The electronic transitions that give rise to UV-Visible absorption can be predicted using Time-Dependent DFT (TD-DFT). biointerfaceresearch.comekb.eg These calculations provide the maximum absorption wavelengths (λmax), oscillator strengths (a measure of transition probability), and the nature of the molecular orbitals involved in the electronic transitions (e.g., π → π*). researchgate.net

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data (Note: This table illustrates the typical correlation between predicted and observed data for functional groups present in the target molecule.)

| Vibrational Mode | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) | Assignment |

| O-H Stretch | 3450 | 3460 | Sulfonic Acid Group |

| S=O Asymmetric Stretch | 1250 | 1245 | Sulfonic Acid Group |

| C-F Symmetric Stretch | 1135 | 1130 | Trifluoromethyl Group |

| C-S Stretch | 700 | 695 | Aryl-Sulfonate Bond |

| Electronic Transition | Calculated λmax (nm) | Experimental λmax (nm) | Involved Orbitals |

| Transition 1 | 265 | 268 | π → π |

| Transition 2 | 220 | 224 | π → π |

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

The structure and properties of this compound in condensed phases are significantly influenced by a variety of non-covalent interactions. researchgate.netescholarship.org Computational analysis is essential for identifying and quantifying these forces. nih.gov

Hydrogen Bonding : The most significant intermolecular interaction is the strong hydrogen bond formed by the acidic proton of the sulfonic acid group (O-H) acting as a donor to an acceptor atom, typically an oxygen atom of a neighboring sulfonic acid group in the solid state or a solvent molecule in solution. researchgate.net

C-H···F-C and C-F···π interactions : The fluorine atoms can act as weak hydrogen bond acceptors or interact with the π-system of an adjacent aromatic ring. researchgate.net

Dispersion Forces : These are attractive forces arising from temporary fluctuations in electron density and are significant for the nonpolar parts of the molecule, such as the benzene ring and the CF3 group. nih.gov

Methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and characterize these weak interactions based on the electron density and its derivatives. nih.gov

Structure-Activity Relationship (SAR) Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or a specific physical property. collaborativedrug.com Computational SAR models, often in the form of Quantitative Structure-Activity Relationships (QSAR), use molecular descriptors to build mathematical models that can predict the activity of new or untested compounds. nih.gov

For this compound, a computational SAR or QSAR model would involve:

Descriptor Calculation : Quantifying the physicochemical properties of the molecule through numerical descriptors. Key descriptors would include:

Electronic Descriptors : Dipole moment, atomic charges, and HOMO/LUMO energies, reflecting the influence of the strongly electron-withdrawing -CF3 and -SO3H groups. nih.gov

Steric Descriptors : Molecular volume, surface area, and specific shape indices that describe the size and shape of the molecule.

Hydrophobicity Descriptors : Such as the partition coefficient (logP), which is crucial for predicting a molecule's behavior in biological systems.

Model Building : Using statistical methods (e.g., multiple linear regression, machine learning) to create a mathematical equation that links these descriptors to a measured activity (e.g., enzyme inhibition, receptor binding affinity). nih.govresearchgate.net

Environmental Fate Research of 4 Trifluoromethyl Benzenesulfonic Acid and Its Transformation Products

Photodegradation Pathways and Kinetics in Aqueous Environments

No specific studies on the photodegradation pathways or kinetics of 4-(trifluoromethyl)benzenesulfonic acid in aqueous environments were found. Research on other aromatic sulfonic acids suggests that photodegradation can be a relevant transformation process, often involving hydroxyl radicals. unito.itunito.itnih.gov However, the influence of the trifluoromethyl group on the photochemical reactivity of the benzenesulfonic acid structure has not been documented.

Biodegradation Studies in Various Environmental Compartments

Specific data from biodegradation studies of this compound in soil, water, or other environmental compartments are not available in the reviewed literature. While microorganisms are known to degrade a wide range of aromatic compounds, including some sulfonated and halogenated substances, the biodegradability of this particular compound has not been reported. mdpi.comsemanticscholar.orgnih.gov The presence of the trifluoromethyl group can significantly impact the susceptibility of aromatic compounds to microbial degradation. mdpi.comoup.com

Hydrolytic Stability under Different Environmental Conditions

Information regarding the hydrolytic stability of this compound under various environmental pH and temperature conditions is not available. The carbon-sulfur bond in aromatic sulfonic acids is generally stable, and significant hydrolysis is not typically expected under normal environmental conditions. researchgate.net However, without specific experimental data, the hydrolytic persistence of this compound remains uncharacterized.

Identification and Characterization of Environmental Transformation Products

Due to the absence of studies on its degradation, no environmental transformation products of this compound have been identified or characterized. The identification of such products is crucial for a complete environmental risk assessment, as transformation products can sometimes be more persistent or toxic than the parent compound. nih.govusgs.gov

Modeling of Environmental Persistence and Transport Mechanisms

No specific modeling studies for the environmental persistence and transport of this compound were found. Environmental fate models rely on input parameters such as partition coefficients, degradation rates, and water solubility. wiley.comnih.gov Without experimental data on these properties for this compound, its mobility and persistence in the environment cannot be reliably predicted.

Interdisciplinary Research Directions and Emerging Applications

Integration into Material Science for Functional Polymers or Coatings

The incorporation of 4-(trifluoromethyl)benzenesulfonic acid and its derivatives into polymeric structures is a promising avenue for the development of advanced functional materials. The distinct properties of the 4-(trifluoromethyl)benzenesulfonate group can impart desirable characteristics to polymers, such as enhanced thermal stability, chemical resistance, and specific ionic conductivity.

One notable application is the use of 4-(trifluoromethyl)benzenesulfonates as counter-ions in polymerization processes. In the cationic ring-opening polymerization (CROP) of 2-oxazolines, for instance, initiators containing the 4-(trifluoromethyl)benzenesulfonate (fluorylate, TosCF₃) counter-ion have been shown to offer a unique balance of stability and reactivity. nih.govrsc.orgbohrium.com Research has demonstrated that this fluorylate counter-ion combines the stability often associated with tosylates with an enhanced propagation rate comparable to that of triflates. nih.govrsc.orgbohrium.com This allows for the synthesis of well-defined poly(2-oxazoline)s with sophisticated functional groups, achieving fast and complete initiation which is crucial for producing polymers with controlled architectures. nih.govrsc.orgbohrium.com

Furthermore, the integration of trifluoromethyl groups into sulfonated polymers is a key strategy in the development of materials for proton exchange membranes (PEMs) used in fuel cells. While direct studies on polymers exclusively functionalized with this compound are emerging, related research on sulfonated poly(arylene ether)s containing tetra-trifluoromethyl side chains highlights the benefits of such fluorinated sulfonic acid groups. These materials exhibit enhanced proton conductivity and improved phase separation between hydrophilic and hydrophobic domains, which is critical for efficient proton transport.

The development of conductive coatings also represents a potential application area. While research has explored various acidic dopants for conducting polymers to enhance their electrical properties, the use of this compound as a dopant for polymers like polyaniline or polypyrrole could offer advantages in terms of environmental stability and the resulting conductivity of the material. The strong acidity and chemical robustness of this compound make it a candidate for creating stable and efficient charge-carrying pathways within a polymer matrix.

Advanced Analytical Methodologies Utilizing this compound

In the realm of analytical chemistry, this compound is poised to play a significant role, particularly in the area of separation science. Its properties as a strong acid and a potential ion-pairing agent make it a valuable tool for enhancing the resolution and selectivity of chromatographic separations.

Ion-pair chromatography is a powerful technique for the separation of ionic and highly polar analytes on reversed-phase columns. The addition of an ion-pairing reagent to the mobile phase forms a neutral complex with the charged analyte, increasing its retention on the nonpolar stationary phase. While trifluoroacetic acid (TFA) is a commonly used ion-pairing reagent, there is a continuous search for alternatives that offer different selectivity and compatibility with mass spectrometry.

Given the structural similarities and the presence of a highly fluorinated group, this compound is a strong candidate for use as an ion-pairing reagent. Its application could be particularly beneficial in the separation of biomolecules such as peptides and proteins. The hydrophobicity of the trifluoromethylphenyl group can enhance the retention of these analytes, potentially leading to improved separation of complex mixtures. The strong acidic nature also ensures the protonation of basic analytes, facilitating consistent ion-pair formation.

Moreover, derivatives of this compound, such as 4-(trifluoromethyl)benzenesulfonyl chloride, are utilized in derivatization reactions to enhance the detectability and chromatographic behavior of certain analytes. These reactions can introduce a strongly UV-absorbing or fluorescent tag, or a group that improves ionization efficiency in mass spectrometry.

Supramolecular Chemistry and Crystal Engineering with this compound

The 4-(trifluoromethyl)benzenesulfonate anion is an intriguing building block for the construction of novel supramolecular assemblies and engineered crystalline solids. Its size, shape, and the potential for non-covalent interactions, such as hydrogen bonding and halogen bonding, make it a versatile component in the design of complex architectures with specific functionalities.

In the field of crystal engineering, the choice of counter-ion can significantly influence the packing of molecules in the solid state, thereby affecting the material's physical properties. The 4-(trifluoromethyl)benzenesulfonate anion can participate in the formation of intricate hydrogen-bonding networks, particularly in the presence of suitable hydrogen-bond donors. These interactions can direct the self-assembly of molecules into predictable one-, two-, or three-dimensional structures.

While specific crystal structures featuring the 4-(trifluoromethyl)benzenesulfonate anion are not yet widely reported, studies on analogous trifluoromethyl sulfonates and other sulfonated aromatic compounds provide valuable insights. For example, the crystal structures of divalent metal trifluoromethyl sulfonates reveal layered arrangements where the apolar CF₃ groups are oriented towards each other, and the cations interact with the SO₃ groups. nih.gov This demonstrates the significant role of the fluorinated and sulfonate moieties in directing the solid-state assembly.

Furthermore, the 4-(trifluoromethyl)benzenesulfonate anion can be employed in the synthesis of coordination polymers and metal-organic frameworks (MOFs). In these materials, the anion can act as a counter-ion to balance the charge of a cationic metal-ligand framework, or in some cases, it may directly coordinate to the metal centers. The presence of the trifluoromethyl group can influence the porosity and surface properties of the resulting framework, potentially leading to materials with tailored gas sorption or catalytic properties. The self-assembly of coordination polymers from silver(I) salts and various organic ligands has been shown to be influenced by the nature of the counter-ion, including trifluoromethanesulfonate, suggesting a similar role for 4-(trifluoromethyl)benzenesulfonate. nih.gov

Exploration in Advanced Separation Technologies

The unique properties of this compound also suggest its potential for use in advanced separation technologies beyond chromatography, such as in membrane-based separations and as a catalyst in separation processes.

In membrane technology, the development of materials with high selectivity and permeability for specific gases or liquids is a major research focus. Composite membranes, which consist of a polymer matrix with embedded functional materials, offer a route to enhance separation performance. The incorporation of this compound or its salts into a polymer matrix could create membranes with tailored properties. For example, in the context of gas separation, the presence of the polar sulfonic acid groups and the fluorinated moieties could influence the solubility and diffusivity of different gas molecules within the membrane, potentially enhancing the separation of CO₂ from other gases.

Moreover, in the area of facilitated transport membranes, where a carrier molecule is used to selectively transport a specific component across the membrane, this compound could play a role. Its acidic nature might be exploited to facilitate the transport of basic molecules or to participate in reversible chemical reactions that enhance the flux of a target species.

As a strong acid catalyst, this compound also has potential applications in catalytic separation processes. For instance, in reactive distillation, where a chemical reaction and separation occur simultaneously in a single unit, a stable and highly active acid catalyst is often required. The high acidity and thermal stability of this compound make it a candidate for such applications, for example, in esterification reactions where one of the products is continuously removed to drive the reaction to completion. Studies on other benzenesulfonic acid derivatives as catalysts for esterification have shown their potential to replace more corrosive acids like sulfuric acid.

Future Perspectives and Challenges in 4 Trifluoromethyl Benzenesulfonic Acid Research

Development of Sustainable and Economical Synthesis Routes

The future of 4-(trifluoromethyl)benzenesulfonic acid synthesis is geared towards greener and more economically viable processes. Traditional methods for producing fluorinated aromatic compounds often rely on harsh reagents and energy-intensive conditions, leading to significant environmental concerns and high production costs. The development of sustainable alternatives is, therefore, a primary challenge.

A key area of focus will be the implementation of green chemistry principles. This includes the use of less hazardous solvents, ideally water, and the development of catalyst-free or metal-free reaction conditions. For instance, research into related compounds, such as the synthesis of mono-substituted ethyl sulfones using 4-(trifluoromethyl)benzenesulfonohydrazide, has demonstrated the feasibility of efficient sulfonylation in water. Adapting such methodologies to the direct synthesis of this compound is a promising avenue.

Another critical aspect is atom economy, which seeks to maximize the incorporation of starting materials into the final product, thereby minimizing waste. Future synthetic strategies will likely explore novel catalytic systems that can achieve high yields and selectivity under mild conditions. This could involve photoredox catalysis or biocatalysis, leveraging enzymes to perform specific chemical transformations with high efficiency and reduced environmental impact. The overarching goal is to design synthetic pathways that are not only efficient but also inherently safer and more sustainable throughout the entire lifecycle of the product.

Discovery of Novel Catalytic and Reagent Applications

The unique electronic properties of this compound, particularly its strong acidity and the influence of the trifluoromethyl group, suggest significant potential for novel applications as both a catalyst and a reagent in organic synthesis. While research on this specific compound is still emerging, the behavior of analogous molecules provides a roadmap for future exploration.

As a strong Brønsted acid, it is a likely candidate for catalyzing a variety of acid-mediated reactions, such as esterifications, acylations, and rearrangements. Its high thermal stability and solubility in organic solvents could offer advantages over traditional acid catalysts. Future research will likely focus on evaluating its catalytic efficacy in a broad range of organic transformations and comparing its performance to established catalysts like trifluoromethanesulfonic acid.

Furthermore, derivatives of this compound have already shown promise as versatile reagents. For example, 4-(trifluoromethyl)benzenesulfonyl chloride is utilized in palladium-catalyzed reactions to synthesize complex heterocyclic compounds. Similarly, 4-(trifluoromethyl)benzenesulfonohydrazide serves as a reagent for the synthesis of β-sulfone esters and amides. The challenge lies in expanding the repertoire of reactions where the parent acid or its simple derivatives can be employed as key reagents, potentially enabling new synthetic pathways to valuable molecules.

Design of New Materials Incorporating the this compound Moiety

The incorporation of the this compound moiety into new materials is a promising frontier for materials science. The combination of the rigid aromatic ring, the hydrolytically stable trifluoromethyl group, and the hydrophilic, acidic sulfonate group can impart unique properties to polymers, metal-organic frameworks (MOFs), and other functional materials.

In polymer science, 4-(trifluoromethyl)benzenesulfonates have been used as counter-ions in the cationic ring-opening polymerization of 2-oxazolines, demonstrating their ability to influence polymerization kinetics and control polymer architecture. Future work could involve incorporating the entire moiety as a functional group on polymer backbones. Such sulfonated, fluorinated polymers could exhibit high thermal stability, chemical resistance, and proton conductivity, making them potential candidates for applications in fuel cell membranes, ion-exchange resins, and advanced coatings.

The design of MOFs using 4-(trifluoromethyl)benzenesulfonate as an organic linker is another exciting prospect. While sulfonate-based MOFs are less common than their carboxylate counterparts, they offer the potential for creating highly porous materials with functionalized pore surfaces. The presence of both the sulfonate and trifluoromethyl groups could lead to MOFs with unique gas sorption properties, catalytic activity, or proton conductivity. The primary challenge will be to overcome the synthetic difficulties associated with controlling the coordination of the sulfonate group to metal centers to produce stable, crystalline frameworks.

| Potential Material Class | Key Features from Moiety | Potential Applications |

| Polymers | High thermal stability, chemical resistance, proton conductivity | Fuel cell membranes, ion-exchange resins, protective coatings |

| Metal-Organic Frameworks (MOFs) | Functionalized pores, tunable acidity, specific gas sorption | Gas storage and separation, heterogeneous catalysis, proton conductors |

| Liquid Crystals | Anisotropic properties, thermal stability | Display technologies, optical sensors |

| Surfactants | Reduced surface tension, high stability | High-performance industrial and specialty applications |

Comprehensive Understanding of Environmental Behavior and Remediation Strategies

A significant challenge in the expanded use of this compound is the need for a thorough understanding of its environmental fate, persistence, and potential toxicity. As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), there are inherent concerns about its environmental impact due to the high strength of the carbon-fluorine bond.

Future research must focus on assessing the biodegradability of this compound. While the trifluoromethyl group is generally resistant to microbial degradation, studies on other trifluoromethylated aromatic compounds have shown that microorganisms can initiate degradation by attacking other parts of the molecule. The sulfonic acid group or the aromatic ring could serve as initial points of enzymatic attack, potentially leading to the eventual breakdown of the compound. Investigating the metabolic pathways in relevant microorganisms is crucial.

In parallel, the development of effective remediation strategies is paramount. Advanced oxidation processes, such as electrochemical oxidation or sonolysis, which have shown promise for the degradation of other persistent PFAS, need to be evaluated for their efficacy in breaking down this compound. Additionally, exploring phytoremediation and mycoremediation, which use plants and fungi, respectively, to remove or degrade pollutants, could offer more sustainable and cost-effective cleanup solutions. A comprehensive ecotoxicological profile, assessing its effects on various organisms, will also be essential for a complete environmental risk assessment.

Advancements in Spectroscopic and Computational Characterization Techniques

As research into this compound and its applications intensifies, the need for advanced characterization techniques becomes more critical. A combination of sophisticated spectroscopic methods and computational modeling will be essential for a deep understanding of its structure, properties, and reactivity.

High-resolution nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, will continue to be a cornerstone for structural elucidation and purity assessment. Future advancements may involve the use of more sensitive NMR experiments to study its interactions with other molecules, such as in catalytic cycles or within the pores of materials. Mass spectrometry, especially high-resolution techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is vital for detecting and quantifying trace amounts of the compound in complex matrices, which is particularly important for environmental monitoring and metabolism studies.

Computational chemistry, primarily through Density Functional Theory (DFT) calculations, offers a powerful tool to complement experimental work. DFT can be used to predict spectroscopic properties, calculate reaction energetics, and model the electronic structure of the molecule. Future computational studies will likely focus on simulating its behavior in different environments, such as in solution or at the active site of a catalyst, to provide insights that are difficult to obtain through experiments alone. These advanced techniques will be indispensable for rationally designing new applications and understanding the fundamental properties of this intriguing molecule.

Q & A

Q. What are the optimal synthetic routes for 4-(trifluoromethyl)benzenesulfonic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sulfonation of 4-(trifluoromethyl)benzene derivatives. Key steps include:

- Sulfonation : Use chlorosulfonic acid (ClSO₃H) in a dry solvent (e.g., dichloromethane) at 0–5°C to avoid over-sulfonation .

- Quenching : Add ice-water mixture to hydrolyze intermediates, followed by neutralization with NaOH to isolate the sodium sulfonate salt .

- Purification : Recrystallization from ethanol/water (1:3 v/v) improves purity (>95%).

Q. Critical Parameters :

- Temperature control during sulfonation prevents decomposition of the trifluoromethyl group.

- Stoichiometric excess of ClSO₃H (1.2–1.5 eq.) maximizes yield (75–85%) .

| Method | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Direct sulfonation | ClSO₃H, DCM | 78 | 95 | |

| Microwave-assisted | H₂SO₄, 100°C | 82 | 97 |

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR : The trifluoromethyl group (-CF₃) appears as a singlet at δ ~120 ppm in ¹⁹F NMR. Aromatic protons resonate as doublets (J = 8–10 Hz) in ¹H NMR due to para-substitution .

- Mass Spectrometry : ESI-MS in negative mode shows [M-H]⁻ peaks at m/z 254.0 (calculated for C₇H₄F₃O₃S).

- Elemental Analysis : Acceptable deviation ≤0.3% for C, H, S.

- Melting Point : >300°C (decomposition), consistent with highly polar sulfonic acids .

Q. Data Conflict Resolution :